molecular formula C10H6Cl3N B1627220 2-Methyl-4,5,7-trichloroquinoline CAS No. 203626-80-6

2-Methyl-4,5,7-trichloroquinoline

Cat. No. B1627220
M. Wt: 246.5 g/mol
InChI Key: DSRVLGATYHLALY-UHFFFAOYSA-N
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Description

2-Methyl-4,5,7-trichloroquinoline is a chemical compound with the molecular formula C10H6Cl3N . It is a type of halogenated heterocycle .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4,5,7-trichloroquinoline consists of a quinoline core with three chlorine atoms and one methyl group attached . The exact positions of these substituents can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

2-Methyl-4,5,7-trichloroquinoline is a solid compound . It has a molecular weight of 246.52 .

Scientific Research Applications

  • Synthesis of Novel Compounds : A 2010 study by Toche et al. explored the synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester, including 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine. This synthesis involves regioselective SNAr reactions, highlighting the compound's utility as a building block in organic chemistry (Toche et al., 2010).

  • Industrial Process Development : Chandrasekhar et al. (2002) discussed the development of an efficient process for preparing 4,5,7-trichloroquinoline, starting from 3,5-dichloroaniline and acrylonitrile. This study presents the preparative process, including the impurity profile of each intermediate, indicating the industrial relevance of the compound (Chandrasekhar et al., 2002).

  • Metal Complexes Synthesis and Antimicrobial Activity : Patel and Patel (2017) synthesized a novel ligand and its metal complexes, including those with 8-hydroxyquinolines, and evaluated their in vitro antimicrobial activity. This demonstrates the compound's potential in creating biologically active metal complexes with antimicrobial properties (Patel & Patel, 2017).

  • Luminescence in Pb(II) Complexes : Chen et al. (2015) utilized 2-Methyl-8-hydroxyquinoline in Pb(II) complexes, which showed varied coordination geometries and single-component white light luminescence. This indicates its application in the development of luminescent materials (Chen et al., 2015).

  • Molecular Docking and Cancer Research : Wen et al. (2022) investigated chloroxine, a molecule related to 8-hydroxyquinoline, for its inhibition effects on certain enzymes and its potential in cancer therapy, particularly against lung cancer. This study suggests the relevance of quinoline derivatives in medicinal chemistry and cancer research (Wen et al., 2022).

  • 's potential in the field of material science and its optical properties (Małecki et al., 2010).
  • Synthesis of Anti-Fungal Agents : Kumar et al. (2011) explored the design and synthesis of 2-chloroquinoline derivatives as non-azole antimycotic agents. These compounds were evaluated for their antifungal activity, showcasing the application of quinoline derivatives in developing new antimycotic agents (Kumar et al., 2011).

  • Investigation of Corrosion Inhibition : Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety and evaluated them as corrosion inhibitors. This application is significant in materials science, particularly in the prevention of metal corrosion (Rbaa et al., 2019).

  • Spectroscopic and Computational Studies : Pourmousavi et al. (2016) conducted a detailed study on 2-methyl-4-quinolinol, including spectroscopic investigations and computational studies. This research provides insights into the structural and electronic properties of quinoline derivatives, which are relevant in various scientific fields (Pourmousavi et al., 2016).

  • Optoelectronic and Charge Transport Properties : Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. This study highlights the potential of quinoline derivatives in the field of optoelectronics and materials science (Irfan et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

4,5,7-trichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVLGATYHLALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588899
Record name 4,5,7-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,7-trichloroquinoline

CAS RN

203626-80-6
Record name 4,5,7-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203626-80-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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